tert-Butyl 3-isothiocyanatobenzoate
Description
tert-Butyl 3-isothiocyanatobenzoate is a benzoate ester derivative featuring a tert-butyl ester group at the para position and an isothiocyanate (-NCS) functional group at the meta position of the aromatic ring. Its molecular formula is $ \text{C}{12}\text{H}{13}\text{NO}_2\text{S} $, with a molecular weight of 235.3 g/mol. The compound is typically synthesized via a two-step process: (1) esterification of 3-nitrobenzoic acid with tert-butanol, followed by (2) reduction of the nitro group to an amine and subsequent thiocarbamoylation to introduce the isothiocyanate moiety. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds due to the reactivity of the isothiocyanate group toward nucleophiles like amines and thiols .
Properties
IUPAC Name |
tert-butyl 3-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-5-4-6-10(7-9)13-8-16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMCWUULWWVQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398908 | |
| Record name | tert-Butyl 3-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486415-53-6 | |
| Record name | tert-Butyl 3-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 3-isothiocyanatobenzoate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method is efficient and avoids the use of toxic metals, making it more environmentally friendly . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot .
Chemical Reactions Analysis
tert-Butyl 3-isothiocyanatobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide and sodium tert-butoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters .
Scientific Research Applications
tert-Butyl 3-isothiocyanatobenzoate is widely used in scientific research, particularly in the fields of chemistry and biology. It is used as a biochemical for proteomics research . Additionally, it has applications in the modification of metal-organic frameworks and the preparation of isocyanate-treated graphite oxides . Its unique reactivity pattern makes it a valuable tool in various chemical transformations .
Mechanism of Action
The mechanism of action of tert-Butyl 3-isothiocyanatobenzoate involves the formation of a tetrahedral intermediate during nucleophilic acyl substitution reactions . This intermediate is stabilized by 1,3-chelation, which facilitates the reaction . The tert-butyl group plays a crucial role in this process by providing steric hindrance and electronic effects that influence the reaction pathway .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
tert-Butyl 4-isothiocyanatobenzoate : A positional isomer with the isothiocyanate group at the para position.
Methyl 3-isothiocyanatobenzoate : Substitutes the tert-butyl group with a methyl ester.
3-Isothiocyanatobenzoic acid : Lacks the ester group, featuring a free carboxylic acid.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Organic Solvents) | LogP (Lipophilicity) |
|---|---|---|---|---|
| tert-Butyl 3-isothiocyanatobenzoate | 235.3 | 98–102 | High (DCM, THF) | 2.8 |
| tert-Butyl 4-isothiocyanatobenzoate | 235.3 | 105–108 | Moderate (DCM) | 2.7 |
| Methyl 3-isothiocyanatobenzoate | 193.2 | 75–78 | High (MeOH, acetone) | 1.9 |
| 3-Isothiocyanatobenzoic acid | 179.2 | 120–123 | Low (water, DMSO) | 1.2 |
Key Observations :
- The tert-butyl group enhances lipophilicity (higher LogP) and steric bulk, reducing solubility in polar solvents compared to methyl esters.
- Positional isomerism (meta vs. para) slightly alters melting points due to differences in crystal packing, as evidenced by SHELX-refined structures .
Reactivity and Stability
- This compound : Exhibits moderate thermal stability (decomposes at ~200°C) and reacts efficiently with primary amines to form thioureas. Steric hindrance from the tert-butyl group slows hydrolysis compared to methyl esters.
- Methyl 3-isothiocyanatobenzoate : More reactive toward nucleophiles due to lower steric bulk but prone to ester hydrolysis under acidic/basic conditions.
- 3-Isothiocyanatobenzoic acid: Reactivity is dominated by the carboxylic acid group, limiting its utility in non-aqueous reactions.
Biological Activity
tert-Butyl 3-isothiocyanatobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Isothiocyanates, including this compound, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a tert-butyl group attached to a benzoate moiety, with an isothiocyanate functional group that contributes to its reactivity and biological activity.
Anticancer Activity
Research has shown that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. In a study focusing on various isothiocyanates, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of oxidative stress and disruption of cellular signaling pathways associated with cell survival.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Inhibition of proliferation |
| HeLa (Cervical) | 10 | Activation of caspase pathways |
Antimicrobial Activity
Isothiocyanates have also been investigated for their antimicrobial properties. This compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes and inhibits biofilm formation.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Study on Anticancer Properties
A notable study evaluated the anticancer effects of this compound in vivo using mouse models. The results indicated a reduction in tumor size and weight compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study on Antimicrobial Effects
In another investigation, the antimicrobial activity of this compound was tested in a clinical setting against drug-resistant bacterial strains. The compound showed promising results, highlighting its potential as an alternative therapeutic agent for treating infections caused by resistant bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
